molecular formula C15H17ClN6O3 B1255802 JNJ-38158471

JNJ-38158471

Cat. No.: B1255802
M. Wt: 364.79 g/mol
InChI Key: BJHCYTJNPVGSBZ-QPSGOUHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’-Dihydroxyflavone is a naturally occurring flavonoid compound known for its diverse biological activities. It is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions on the flavone backbone. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of neuroprotection, anti-inflammatory, and antioxidant activities .

Mechanism of Action

Target of Action

JNJ-38158471, also known as (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea, is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis . In addition to VEGFR-2, this compound also inhibits the tyrosine kinases Ret and Kit, albeit at higher IC50 values .

Mode of Action

This compound inhibits VEGFR-2 by binding to the receptor and preventing its activation . This inhibition blocks the autophosphorylation of VEGFR-2, thereby preventing the downstream signaling that leads to endothelial cell migration and angiogenesis . The compound also inhibits the activity of Ret and Kit, which are involved in cell growth and survival .

Biochemical Pathways

By inhibiting VEGFR-2, this compound disrupts the VEGF signaling pathway, which plays a critical role in angiogenesis . This disruption prevents the formation of new blood vessels, a process that is essential for tumor growth and metastasis . The inhibition of Ret and Kit may also contribute to the compound’s anti-tumor effects .

Result of Action

This compound has demonstrated potent anti-tumor activity in preclinical studies . It has been shown to inhibit the growth of human tumor xenografts in a dose-dependent manner in both A431 and HCT116 models . Notably, after termination of this compound monotherapy treatment of A375 xenografts, tumor growth delay was significantly prolonged up to 4 weeks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dihydroxyflavone can be synthesized through various chemical routes. One common method involves the reaction of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde in the presence of a base, followed by cyclization to form the flavone structure . The reaction typically requires conditions such as refluxing in ethanol and the use of catalysts like piperidine.

Industrial Production Methods: Industrial production of 3,4’-dihydroxyflavone often involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activity

JNJ-38158471 is a selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing vessels. This compound has garnered attention due to its potential therapeutic applications in treating various malignancies by targeting tumor-associated angiogenesis.

This compound acts primarily by inhibiting the autophosphorylation of VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration. This inhibition results in reduced angiogenesis and tumor growth. The compound has an IC50 value of 40 nM for VEGFR-2, indicating its potency as an inhibitor .

Key Features:

  • Selectivity: this compound is highly selective for VEGFR-2, with minimal activity against VEGFR-1 and VEGFR-3 (>1 µM) and moderate activity against related kinases such as Ret (180 nM) and Kit (500 nM) .
  • Oral Bioavailability: The compound is orally bioavailable, allowing for convenient administration in potential clinical settings .

In Vivo Efficacy

Research has demonstrated significant anti-tumor efficacy in various preclinical models:

  • Tumor Models: In studies involving nude mice with human xenograft tumors (A431, HCT116, and A375), this compound treatment resulted in up to 90% inhibition of tumor growth .
  • Tumor Growth Delay: Following the cessation of treatment, tumors exhibited prolonged growth delays, lasting up to four weeks post-treatment, suggesting durable effects on tumor progression .
  • Polyp Formation: The compound also inhibited spontaneous polyp formation in the APC min-mouse model, indicating potential utility in colorectal cancer prevention .

Research Findings

The following table summarizes key findings from various studies on this compound:

Study ReferenceCell Line/ModelConcentration (µM)Effect/Outcome
A431, HCT116, A375 xenografts0.1 - 10Up to 90% tumor growth inhibition
C57BL/6J mice (corneal angiogenesis model)0.01 - 0.5Inhibition of VEGF-induced corneal angiogenesis
APC min-mouse model0.5 - 5Reduced polyp formation

Case Studies and Clinical Implications

While this compound is still under investigation, its biological activity suggests promising applications in oncology. The selectivity for VEGFR-2 may reduce side effects commonly associated with less selective kinase inhibitors, such as sorafenib.

Potential Applications:

  • Solid Tumors: Given its efficacy in inhibiting tumor growth in xenograft models, this compound could be explored for treating solid tumors where angiogenesis is a key factor.
  • Combination Therapy: Future studies may evaluate its use in combination with other therapies to enhance overall anti-tumor efficacy.

Properties

IUPAC Name

1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHCYTJNPVGSBZ-QPSGOUHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-38158471
Reactant of Route 2
Reactant of Route 2
JNJ-38158471
Reactant of Route 3
JNJ-38158471
Reactant of Route 4
JNJ-38158471
Reactant of Route 5
Reactant of Route 5
JNJ-38158471
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
JNJ-38158471
Customer
Q & A

Q1: How does (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea interact with VEGFR-2 and what are the downstream effects of this interaction?

A: The research paper focuses on the compound's in vitro and in vivo activity as a potent VEGFR-2 inhibitor []. While the specific binding interactions and downstream effects are not detailed in this study, it's known that VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound likely disrupts the signaling pathways that promote angiogenesis, thereby hindering the formation of new blood vessels that are essential for tumor growth and progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.